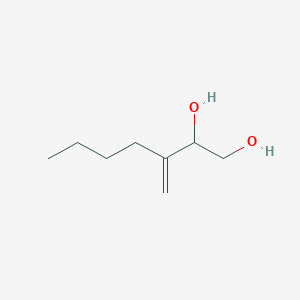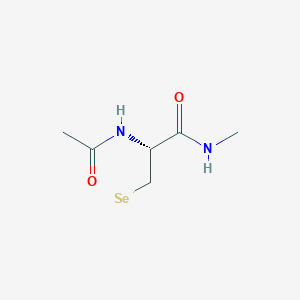![molecular formula C13H25NO3 B14248304 Methyl 2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]propanoate CAS No. 212128-87-5](/img/structure/B14248304.png)
Methyl 2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]propanoate is an organic compound that belongs to the class of hindered amine light stabilizers (HALS). These compounds are known for their ability to protect polymers from degradation caused by ultraviolet (UV) light. The compound is characterized by the presence of a piperidine ring substituted with four methyl groups, which provides steric hindrance and enhances its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]propanoate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with methyl acrylate. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack of the piperidine nitrogen on the acrylate ester. The reaction is usually conducted under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Methyl 2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent UV-induced degradation.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of UV-resistant coatings, plastics, and fibers.
Mechanism of Action
The compound exerts its effects primarily through the stabilization of free radicals. The piperidine ring, with its steric hindrance, effectively captures and neutralizes free radicals generated by UV light or other oxidative processes. This prevents the degradation of polymers and other materials. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through electron transfer mechanisms.
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor and similar hindered amine used in various applications.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent and in radical-mediated reactions.
N,N-Diisopropylethylamine: Another hindered amine used as a non-nucleophilic base in organic synthesis.
Uniqueness: Methyl 2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]propanoate is unique due to its ester functionality, which allows for further chemical modifications and enhances its solubility in various solvents. Its combination of steric hindrance and reactivity makes it particularly effective as a light stabilizer and antioxidant.
This article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
212128-87-5 |
|---|---|
Molecular Formula |
C13H25NO3 |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
methyl 2-(2,2,6,6-tetramethylpiperidin-1-yl)oxypropanoate |
InChI |
InChI=1S/C13H25NO3/c1-10(11(15)16-6)17-14-12(2,3)8-7-9-13(14,4)5/h10H,7-9H2,1-6H3 |
InChI Key |
RGGZZFRUAMAPEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)ON1C(CCCC1(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


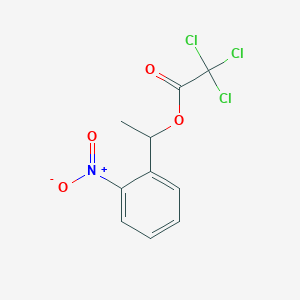
![4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid](/img/structure/B14248235.png)
![1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine](/img/structure/B14248244.png)
![Bicyclo[2.2.2]oct-2-yne](/img/structure/B14248245.png)

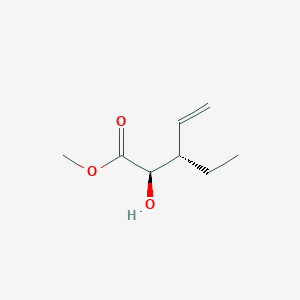
![2-[(2-Hydroxy-4,6-dimethoxyphenyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14248266.png)
![{2-[(2-Oxo-2-phenylethyl)amino]ethenyl}(triphenyl)phosphanium chloride](/img/structure/B14248271.png)
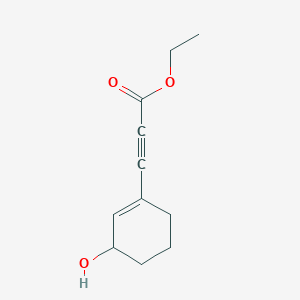
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14248278.png)
![2H-1-Benzopyran-2-one, 6-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14248286.png)
![2-[(4-Ethenylphenyl)methoxy]-N,N-diethylpyridine-3-carboxamide](/img/structure/B14248299.png)
